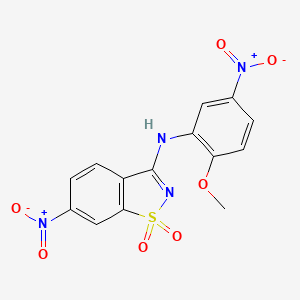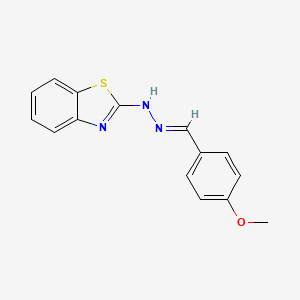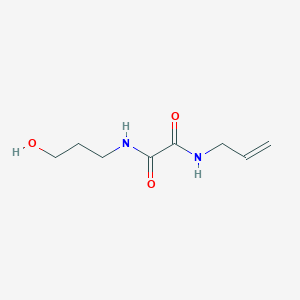![molecular formula C22H16BrN3O B11544853 (1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11544853.png)
(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with a unique structure that includes a bromophenyl group and a dihydropyrroloquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multiple steps, including the formation of the dihydropyrroloquinoline core and the introduction of the bromophenyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the dihydropyrroloquinoline core through cyclization reactions.
Substitution Reactions: Introduction of the bromophenyl group via substitution reactions using brominated reagents.
Acetylation: Addition of the acetyl group under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies using techniques like NMR spectroscopy and molecular modeling help elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydropyrroloquinoline derivatives with different substituents. Examples include:
- (1S,2S,3aR,4R,9bR)-4-(4-Bromophenyl)-1,6-dichloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline .
- 1,4-Dimethylbenzene .
Uniqueness
The uniqueness of (1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C22H16BrN3O |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C22H16BrN3O/c1-14(27)21-20(16-6-9-17(23)10-7-16)22(12-24,13-25)19-11-8-15-4-2-3-5-18(15)26(19)21/h2-11,19-21H,1H3/t19-,20-,21-/m1/s1 |
Clave InChI |
OUUSWJFCCBCRBM-NJDAHSKKSA-N |
SMILES isomérico |
CC(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Br |
SMILES canónico |
CC(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-cyclohexylbutanamide](/img/structure/B11544771.png)

![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11544789.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11544790.png)
![N'-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544793.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11544813.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11544817.png)
![3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11544818.png)
![2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11544820.png)

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11544828.png)
![N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11544837.png)
![2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide](/img/structure/B11544850.png)
